

Unveiling the Toxicological Profile of Tricyclodecenyl Propionate Through Read-Across Analysis

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Compound of Interest

Compound Name: *Tricyclodecenyl propionate*

Cat. No.: B097855

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A Comparative Guide for Researchers and Drug Development Professionals

In the realm of fragrance ingredients, ensuring human safety is paramount. **Tricyclodecenyl propionate**, a common component in various consumer products, has undergone rigorous toxicological assessment. A key strategy in this evaluation is the use of read-across analogs, a scientifically accepted method where data from structurally similar and well-studied chemicals are used to infer the toxicological properties of a target substance. This approach, rooted in the principle of chemical similarity, reduces the need for extensive animal testing while upholding stringent safety standards.

This guide provides a comprehensive cross-validation of the toxicological data for **Tricyclodecenyl propionate** with its selected read-across analogs. By presenting a side-by-side comparison of key toxicological endpoints—skin sensitization, genotoxicity, and repeated dose toxicity—this document aims to offer researchers, scientists, and drug development professionals a clear and objective understanding of the safety profile of **Tricyclodecenyl propionate**. Detailed experimental protocols and visual representations of the assessment workflow are included to facilitate a thorough evaluation.

Comparative Toxicological Data Summary

The toxicological evaluation of **Tricyclodecenyl propionate** leverages data from two primary read-across analogs: butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester for

assessing skin sensitization and genotoxicity, and acetoxydihydrodicyclopentadiene for determining repeated dose toxicity. The following tables summarize the key findings for each endpoint.

Table 1: Skin Sensitization Data

Substance	Assay Type	Result	Quantitative Data
Tricyclodecenyl propionate	Human Maximization Test	Sensitizer	1 reaction observed at 8% (5520 µg/cm ²)[1]
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester	Guinea Pig Maximization Test	Not a sensitizer	No sensitization reactions observed[1][2]
Human Repeat Insult Patch Test (HRIPT)	Not a sensitizer	No reactions indicative of sensitization at 5% (1550 µg/cm ²) in 112 subjects[2]	

Table 2: Genotoxicity Data

Substance	Assay Type (OECD Guideline)	Result
Tricyclodecanyl propionate	Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471)	Not mutagenic[1]
In vitro Chromosome Aberration (Read-across)	Not clastogenic[1]	
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester	Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471)	Not mutagenic[2]
In vitro Chromosome Aberration (OECD TG 473)	Not clastogenic[1][2]	

Table 3: Repeated Dose Toxicity Data

Substance	Assay Type	Species	NOAEL (No- Observed-Adverse- Effect Level)
Tricyclodecanyl propionate	Read-across from analog	-	Margin of Exposure (MOE) > 100
Acetoxydihydrodicyclopentadiene	28-day oral gavage study	Rat	464.1 mg/kg/day

Experimental Protocols

The toxicological assessments were conducted following internationally recognized guidelines to ensure the reliability and validity of the data.

Skin Sensitization

- Guinea Pig Maximization Test (GPMT) - OECD TG 406: This method is used to assess the potential of a substance to cause skin sensitization. It involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. This is

followed by a challenge phase where the substance is applied topically to a naive skin site. The degree of erythema and edema is scored to determine the sensitization response.

- Human Repeat Insult Patch Test (HRIPT): This clinical study evaluates the sensitization potential in human subjects. The test substance is repeatedly applied to the same skin site under an occlusive patch. After a rest period, a challenge patch is applied to a new site. Skin reactions are evaluated by a dermatologist.

Genotoxicity

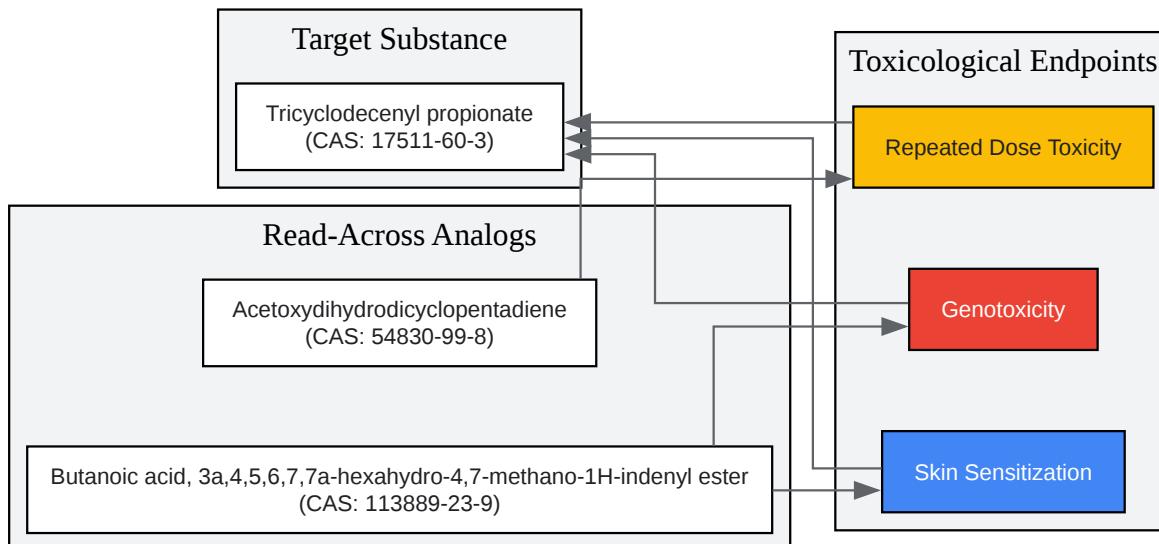
- Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471: This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay detects mutations that revert this inability to synthesize the amino acid, indicating the mutagenic potential of the test substance. The assay is conducted with and without metabolic activation (S9 mix) to mimic mammalian metabolism.
- In vitro Chromosome Aberration Test - OECD TG 473: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. Cells are exposed to the test substance, and then metaphase cells are harvested and analyzed microscopically for chromosomal damage.

Repeated Dose Toxicity

- 28-Day Oral Toxicity Study in Rodents - OECD TG 407: In this in vivo study, the test substance is administered orally to rodents daily for 28 days. The animals are observed for clinical signs of toxicity, and at the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed to identify any adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

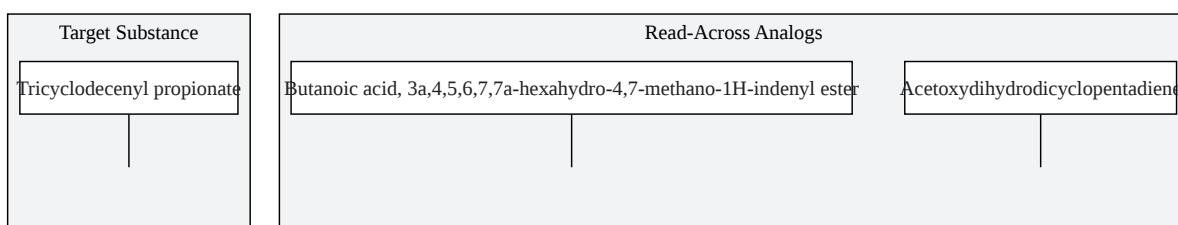
Visualizing the Read-Across Workflow

The following diagrams illustrate the logical framework for the read-across assessment of **Tricyclodecenylopropionate**.



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Caption: Read-across workflow for **Tricyclodecyl propionate**.



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Caption: Chemical structures of the target and analog substances.

Conclusion

The read-across analysis provides robust evidence supporting the safety of **Tricyclodecenypropionate** for its intended use in fragrance applications. The data from the selected analogs, butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester and acetoxydihydrodicyclopentadiene, align to demonstrate a lack of genotoxic potential and a well-characterized profile for repeated dose toxicity. While **Tricyclodecenypropionate** itself showed some sensitization potential in a maximization test, the data from its non-sensitizing analog, combined with a comprehensive risk assessment, allows for the establishment of safe use levels. This comparative guide underscores the utility of the read-across approach as a powerful and ethical tool in modern toxicology, providing a sound scientific basis for the safety assessment of fragrance ingredients.

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